
2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene is a chemical compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nitro group, a methyl group, and a methylcyclopropoxy group attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene typically involves the nitration of 2-Methyl-4-(1-methylcyclopropoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-Methyl-4-(1-methylcyclopropoxy)aniline.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
科学的研究の応用
2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The methylcyclopropoxy group may contribute to the compound’s binding affinity and specificity towards certain molecular targets.
類似化合物との比較
Similar Compounds
- 2-Methyl-4-(1-methylcyclopropoxy)aniline
- 2-Methyl-4-(1-methylcyclopropoxy)phenol
- 2-Methyl-4-(1-methylcyclopropoxy)benzoic acid
Uniqueness
2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene is unique due to the presence of both a nitro group and a methylcyclopropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
2-methyl-4-(1-methylcyclopropyl)oxy-1-nitrobenzene |
InChI |
InChI=1S/C11H13NO3/c1-8-7-9(15-11(2)5-6-11)3-4-10(8)12(13)14/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
VXSYEYPPODZALC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC2(CC2)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile](/img/structure/B13113103.png)

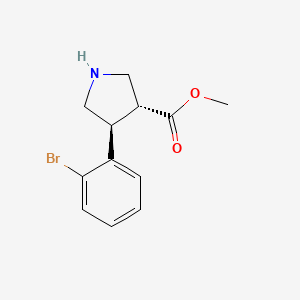
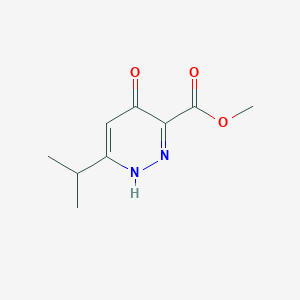



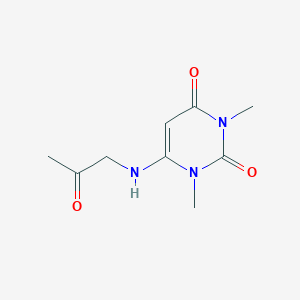
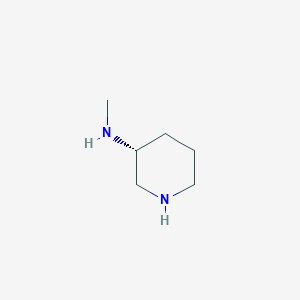
![tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13113166.png)
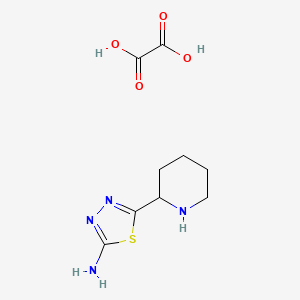
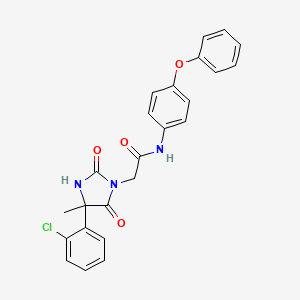
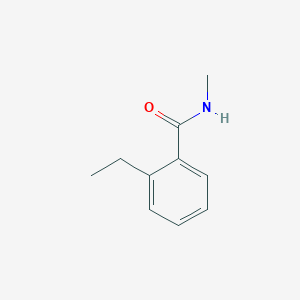
![5'-Uridylicacid,4-thio-,anhydridewithP,P'-(difluoromethylene)bis[phosphonicacid],tetrasodiumsalt](/img/structure/B13113196.png)
